molecular formula C20H20N2O7S B14999883 Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate

Cat. No.: B14999883
M. Wt: 432.4 g/mol
InChI Key: VFJCASUZVNWMPN-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core substituted with 4,5-dimethoxy groups at the benzene ring. At the 2-position, it contains a sulfonamide group linked to a 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation due to its hydrogen-bonding sulfonamide and lipophilic quinoline components .

Properties

Molecular Formula

C20H20N2O7S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate

InChI

InChI=1S/C20H20N2O7S/c1-11-7-19(23)21-15-6-5-12(8-13(11)15)30(25,26)22-16-10-18(28-3)17(27-2)9-14(16)20(24)29-4/h5-10,22H,1-4H3,(H,21,23)

InChI Key

VFJCASUZVNWMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Receptor Binding: It may bind to specific receptors on the surface of cells, modulating cellular responses.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Features Key Differences Biological Implications
Target Compound C₂₀H₂₁N₂O₇S - 4,5-Dimethoxy benzoate
- Sulfonamide-linked 4-methyl-2-oxo-dihydroquinoline
Reference compound Enhanced enzyme inhibition due to quinoline’s π-π interactions and sulfonamide H-bonding
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate C₁₈H₁₉NO₆ - Benzoyl amino group instead of sulfonamide
- Lacks quinoline moiety
Simpler structure; reduced lipophilicity Lower binding affinity to hydrophobic enzyme pockets compared to target compound
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate C₁₉H₂₃NO₆S - Butylphenyl sulfonamide
- Lacks quinoline
Longer alkyl chain increases lipophilicity Potential for altered pharmacokinetics (e.g., tissue penetration)
Methyl 4-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate C₁₈H₁₆N₄O₃ - Triazine ring instead of quinoline
- Lacks sulfonamide
Different heterocyclic system May target nucleotide-binding enzymes (e.g., kinases)
Key Observations:
  • Sulfonamide vs. Benzoyl Amino Groups: The sulfonamide group in the target compound enhances hydrogen-bonding capacity, critical for binding to serine proteases or sulfotransferases, compared to benzoyl-substituted analogues .
  • Quinoline vs. Triazine/Phenyl Moieties: The quinoline group provides π-π stacking interactions with aromatic residues in enzymes, a feature absent in triazine- or phenyl-substituted compounds .
  • Methoxy Substitutions : The 4,5-dimethoxy pattern on the benzoate core is conserved in many analogues, suggesting its role in stabilizing molecular conformation and solubility .

Functional Group Impact on Bioactivity

  • Sulfonamide Group : Compounds with sulfonamide functionalities (e.g., target compound, and ) exhibit stronger inhibition of carbonic anhydrases and proteases due to interactions with Zn²⁺ or catalytic serine residues .
  • Quinoline Moiety: The 4-methyl-2-oxo-dihydroquinoline group distinguishes the target compound from simpler analogues (e.g., ’s methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate). This moiety may enhance blood-brain barrier penetration, relevant to CNS-targeted therapies .
  • Methoxy Groups : The 4,5-dimethoxy configuration improves metabolic stability by shielding reactive sites from oxidative enzymes, a feature shared with pesticide compounds like metsulfuron-methyl () but applied here for therapeutic purposes .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target Compound 433.45 2.8 0.12 Sulfonamide, quinoline, dimethoxy
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate 345.3 1.5 0.45 Benzoyl amino, dimethoxy
Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate 373.45 3.1 0.08 Butylphenyl sulfonamide
Metsulfuron-methyl (pesticide, ) 381.4 2.2 0.20 Triazine, sulfonylurea

*LogP: Predicted octanol-water partition coefficient.

Insights:

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